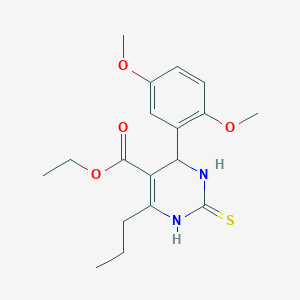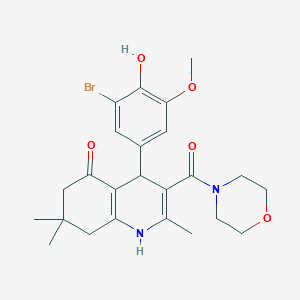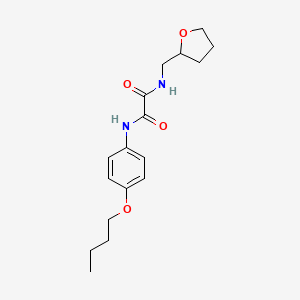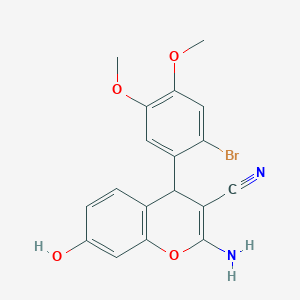![molecular formula C19H19ClN2O2S2 B4071170 2-({2-[(4-chlorobenzyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4071170.png)
2-({2-[(4-chlorobenzyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Overview
Description
The compound “2-({2-[(4-chlorobenzyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile” is a chemical compound with the molecular formula C17H17ClN2O2S2 . It is a derivative of thiadiazole, a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .
Synthesis Analysis
The synthesis of such compounds often involves the use of sulfonyl radicals . A study has reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories .Chemical Reactions Analysis
The chemical reactions involving aromatic rings like this compound are often substitution, addition, and oxidation . The most common type is electrophilic substitution . The electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.912 Da . It is a derivative of thiadiazole, which is known to exhibit a wide variety of biological activity .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]ethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c20-17-7-5-14(6-8-17)13-26(23,24)10-9-25-19-16(12-21)11-15-3-1-2-4-18(15)22-19/h5-8,11H,1-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPXFFBVYZHJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCCS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)

![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)

![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)


![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4071178.png)
